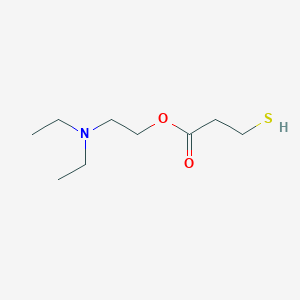
2-(Diethylamino)ethyl 3-sulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 3-sulfanylpropanoate is an organic compound that features both an amine and a thiol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 3-sulfanylpropanoate can be achieved through several methods. One common approach involves the reaction of 2-(diethylamino)ethanethiol with ethyl 3-bromopropanoate under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions with the amine group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-(Diethylamino)ethyl 3-sulfanylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 3-sulfanylpropanoate involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanethiol: Similar structure but lacks the ester group.
Ethyl 3-sulfanylpropanoate: Similar structure but lacks the amine group.
2-(Diethylamino)ethyl methacrylate: Contains a methacrylate group instead of a thiol group.
Uniqueness
2-(Diethylamino)ethyl 3-sulfanylpropanoate is unique due to the presence of both an amine and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, from organic synthesis to biological studies .
Properties
CAS No. |
105892-89-5 |
|---|---|
Molecular Formula |
C9H19NO2S |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C9H19NO2S/c1-3-10(4-2)6-7-12-9(11)5-8-13/h13H,3-8H2,1-2H3 |
InChI Key |
IDTODNLUHDIZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















